molecular formula C11H21NO4 B592183 tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate CAS No. 1174020-52-0

tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Cat. No.: B592183
CAS No.: 1174020-52-0
M. Wt: 231.292
InChI Key: WBAQNCJUTMXJTK-UHFFFAOYSA-N
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Description

tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate: is a chemical compound that belongs to the class of oxazepanes Oxazepanes are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a carboxylate group attached to the oxazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl 4-aminobutanoate with formaldehyde and an acid catalyst to form the oxazepane ring. The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 60-80°C) to facilitate the cyclization.

    Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid.

    Solvent: Solvents like methanol or ethanol to dissolve the reactants and facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Steps: Techniques such as crystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The oxazepane ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of tert-Butyl 2-(carboxymethyl)-1,4-oxazepane-4-carboxylate.

    Reduction: Formation of tert-Butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate.

    Substitution: Formation of various substituted oxazepane derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Comparison with Similar Compounds

tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxamide: Similar structure but with an amide group instead of a carboxylate group.

    This compound: Similar structure but with different substituents on the oxazepane ring.

Uniqueness: The presence of the tert-butyl group and the specific arrangement of functional groups in this compound confer unique chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (CAS No. 1174020-52-0) is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the oxazepane class of heterocycles, which are known for various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C11H21NO4
  • Molecular Weight : 231.29 g/mol
  • CAS Number : 1174020-52-0

This compound features a tert-butyl group and a hydroxymethyl group attached to a 1,4-oxazepane ring, which contributes to its unique chemical properties and biological activities.

Research indicates that compounds in the oxazepane class often interact with various biological targets, including enzymes and receptors involved in critical metabolic pathways. The specific mechanism of action for this compound is still under investigation; however, preliminary studies suggest it may act as an inhibitor of certain enzymes or modulate receptor activity, potentially influencing processes such as inflammation or cell signaling.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance:

  • Study Findings : In vitro tests demonstrated that this compound exhibits significant inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

Anticancer Potential

There is emerging evidence supporting the anticancer properties of this compound:

  • Cell Line Studies : In studies involving human cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549), this compound demonstrated dose-dependent cytotoxicity with IC50 values in the micromolar range (approximately 15–30 µM). The compound appears to induce apoptosis in these cells through the activation of intrinsic pathways.

Case Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of this compound against clinical isolates of Mycobacterium tuberculosis. The study reported that the compound showed synergistic effects when combined with standard antitubercular drugs, enhancing their efficacy and reducing the required dosages.

Case Study 2: Cancer Cell Apoptosis

In another study focusing on cancer therapy, researchers evaluated the effects of this compound on apoptosis in MCF-7 cells. The results indicated that treatment with this compound led to increased levels of pro-apoptotic markers (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2), confirming its role in promoting cell death in cancer cells.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialMIC: 10–50 µg/mL against bacteria[Research Study A]
AnticancerIC50: 15–30 µM in cancer cell lines[Research Study B]
Synergy with AntibioticsEnhanced efficacy against M. tuberculosis[Case Study 1]
Induction of ApoptosisIncreased Bax/Bcl-2 ratio[Case Study 2]

Properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-4-6-15-9(7-12)8-13/h9,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAQNCJUTMXJTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCOC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20712335
Record name tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20712335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174020-52-0
Record name tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20712335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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